Annetocin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Annetocin is a natural product found in Eisenia fetida with data available.

科学研究应用

Biochemical Properties and Mechanisms of Action

Annetocin is structurally related to oxytocin and vasopressin, which are known for their roles in various biological processes. It has been shown to bind to specific receptors, termed AnR (this compound receptor), which are homologous to mammalian oxytocin and vasopressin receptors. This binding initiates a calcium-dependent signaling pathway that is crucial for various physiological responses, including muscle contractions and reproductive behaviors in invertebrates .

Key Mechanisms:

- Receptor Activation: this compound activates the AnR expressed in Xenopus oocytes, leading to increased intracellular calcium levels and subsequent physiological effects .

- Neuromodulatory Effects: It acts as a neuromodulator within the central nervous system of earthworms, influencing behaviors such as egg-laying through muscle contractions and mucous secretion .

Physiological Applications

This compound has been studied extensively for its effects on smooth muscle systems in both invertebrates and potential implications for mammalian systems. Its primary physiological applications include:

- Gut Motility Regulation: this compound significantly enhances spontaneous contractions of the earthworm gut, demonstrating a potent excitatory effect—approximately ten times more potent than oxytocin or vasotocin .

- Osmoregulation: It plays a role in osmoregulation through its effects on nephridial function, which is critical for maintaining fluid balance in earthworms .

Research Applications

The unique properties of this compound make it a valuable subject for various research applications:

- Comparative Physiology Studies: By studying this compound's effects across different species, researchers can gain insights into the evolutionary conservation of neuropeptide functions.

- Pharmacological Research: this compound's receptor interactions can inform drug development targeting similar pathways in mammals, especially concerning reproductive health and muscle contraction disorders.

- Neurobiology: Understanding how this compound functions as a neuromodulator can provide broader insights into neuropeptide signaling mechanisms.

Case Studies

Several studies have documented the effects of this compound in various experimental settings:

属性

CAS 编号 |

154445-03-1 |

|---|---|

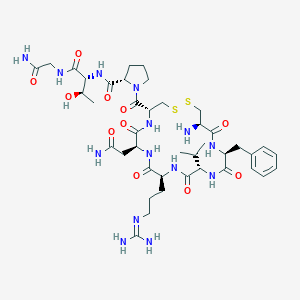

分子式 |

C41H64N14O11S2 |

分子量 |

993.2 g/mol |

IUPAC 名称 |

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-16-benzyl-10-[3-(diaminomethylideneamino)propyl]-6,9,12,15,18-pentaoxo-13-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2R,3R)-1-[(2-amino-2-oxoethyl)amino]-3-hydroxy-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C41H64N14O11S2/c1-20(2)31-39(65)49-24(11-7-13-47-41(45)46)34(60)51-26(16-29(43)57)35(61)52-27(19-68-67-18-23(42)33(59)50-25(36(62)53-31)15-22-9-5-4-6-10-22)40(66)55-14-8-12-28(55)37(63)54-32(21(3)56)38(64)48-17-30(44)58/h4-6,9-10,20-21,23-28,31-32,56H,7-8,11-19,42H2,1-3H3,(H2,43,57)(H2,44,58)(H,48,64)(H,49,65)(H,50,59)(H,51,60)(H,52,61)(H,53,62)(H,54,63)(H4,45,46,47)/t21-,23+,24+,25+,26+,27+,28+,31+,32-/m1/s1 |

InChI 键 |

DTNQMGKQKUUXKP-PDZKQJQOSA-N |

SMILES |

CC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCCC3C(=O)NC(C(C)O)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N |

手性 SMILES |

C[C@H]([C@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCCN=C(N)N)C(C)C)CC3=CC=CC=C3)N)O |

规范 SMILES |

CC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCCC3C(=O)NC(C(C)O)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N |

Key on ui other cas no. |

154445-03-1 |

序列 |

CFVRNCPXG |

同义词 |

annetocin cyclo(Cys-Phe-Val-Arg-Asn-Cys)-Pro-Thr-Gly-NH2 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。